molecular formula C17H16N2O5S3 B2931524 3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide CAS No. 868676-31-7

3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

Cat. No. B2931524
CAS RN: 868676-31-7
M. Wt: 424.5
InChI Key: RPYBGVAFQKGJLP-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide, also known as BPTP, is a chemical compound that has shown promising results in scientific research. It belongs to the class of small molecule inhibitors that target protein-protein interactions, making it a potential therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are involved in chemical synthesis processes, showcasing their utility in generating novel molecular structures. For example, studies have demonstrated the synthesis of heterocyclic compounds like benzothiazoles and benzimidazoles, which are critical for pharmaceutical applications. These processes involve reactions with various amines and other reagents under specific conditions, highlighting the versatility of such sulfonamide compounds in organic synthesis (Darweesh et al., 2016).

Biological Activity

  • Research into the antimicrobial properties of sulfonamide derivatives, including those structurally similar to the compound , has shown promising results. Certain derivatives have demonstrated effectiveness against bacteria and fungi, surpassing the activity of reference drugs in some cases. This suggests potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).

Molecular Docking and Theoretical Studies

  • Studies on benzenesulfonamide derivatives have also included molecular docking and density functional theory (DFT) calculations to evaluate their potential as bioactive molecules. Such research can provide insights into the compound's interactions with biological targets, contributing to drug design efforts (Fahim & Shalaby, 2019).

Metal Complexation

  • The ability of sulfonamide compounds to act as ligands in forming metal complexes has been explored, with studies indicating their potential in materials science and catalysis. These complexes can exhibit unique properties useful for various applications, including as catalysts in chemical reactions (Obasi et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S3/c1-26(21,22)13-7-8-14-15(11-13)25-17(18-14)19-16(20)9-10-27(23,24)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYBGVAFQKGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

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